molecular formula C16H17BrN4O2 B2636934 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379985-33-6

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2636934
CAS No.: 2379985-33-6
M. Wt: 377.242
InChI Key: OCZFFIKRIOFUND-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a 5-bromopyridine-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. One common method involves the following steps:

    Preparation of 5-Bromopyridine-3-carbonyl chloride: This can be achieved by reacting 5-bromopyridine-3-carboxylic acid with thionyl chloride under reflux conditions.

    Formation of the piperidine intermediate: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling reaction: The 5-bromopyridine-3-carbonyl chloride is then reacted with the piperidine intermediate to form the 1-(5-bromopyridine-3-carbonyl)piperidine derivative.

    Methoxylation: The final step involves the reaction of the 1-(5-bromopyridine-3-carbonyl)piperidine derivative with a methoxy-substituted pyrimidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced at different positions, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of probes for biological studies, such as investigating enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(5-Chloropyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
  • 2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
  • 2-{[1-(5-Methylpyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Uniqueness

The uniqueness of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in the presence of the bromine atom, which can participate in specific reactions such as Suzuki-Miyaura coupling, allowing for the introduction of various substituents. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-14-8-13(9-18-10-14)15(22)21-6-2-12(3-7-21)11-23-16-19-4-1-5-20-16/h1,4-5,8-10,12H,2-3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZFFIKRIOFUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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